6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Description
6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as quinoxaline derivative and has been synthesized through various methods.
Scientific Research Applications
Chemical Synthesis and Biological Activity
6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, due to its structural complexity, serves as a significant compound in the development of novel pharmaceuticals and materials. Research into similar compounds has led to the discovery of novel fluoroquinolones with potent in vivo activity against Mycobacterium tuberculosis, highlighting the potential for derivatives of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one in antimicrobial applications (Shindikar & Viswanathan, 2005). Similarly, the synthesis of carbon isosteres of 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains in quinolone antibacterials has demonstrated significant antibacterial activity and DNA-gyrase inhibition, suggesting the utility of such compounds in developing new antibacterial agents (Laborde, Kiely, Culbertson, & Lesheski, 1993).
Material Science and Photovoltaic Applications
The structural features of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one are conducive to the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, which have been utilized in the creation of new materials with potential applications in organic electronics and photovoltaic cells. Research into similar compounds has led to the development of 4H-pyrano[3,2-c]quinoline derivatives with notable photovoltaic properties, suggesting a promising avenue for the use of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one derivatives in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer and Antimicrobial Research
Derivatives of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one have also been investigated for their potential anticancer and antimicrobial activities. The synthesis of polysubstituted 4H-Pyran derivatives has been explored, with some compounds showing potent anticancer activity against various human cancer cell lines, indicating the potential of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one derivatives as anticancer agents (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020). Additionally, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline has been explored, leading to compounds with potential antimicrobial activities, further highlighting the versatility of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one in pharmaceutical research (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990).
properties
IUPAC Name |
6-methyl-4-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-10-16(12-19(24)26-13)27-15-4-8-23(9-5-15)20(25)14-2-3-17-18(11-14)22-7-6-21-17/h2-3,6-7,10-12,15H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSXTLRXMUWQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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